molecular formula C36H18O12 B2827586 5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid CAS No. 1173285-13-6

5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid

Cat. No.: B2827586
CAS No.: 1173285-13-6
M. Wt: 642.528
InChI Key: WTVGQYZERGWQAK-UHFFFAOYSA-N
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Description

“5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid” is a multi-carboxylic MOFs linker . It can be used as monomers to synthesize MOF materials such as PCN-61 and PMOF-2 (Zn) . The molecular weight is 642.52092 and the molecular formula is C36H18O12 .


Molecular Structure Analysis

The molecular structure of “5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid” is complex, with a molecular weight of 642.52092 and a molecular formula of C36H18O12 .


Chemical Reactions Analysis

This compound is used as a monomer to synthesize MOF materials . The spatial separation of its cores leads to efficient charge separation and suppressed charge recombination, and carbon-carbon double bond linkage facilitates electrons transport over the skeletons .

Scientific Research Applications

1. Gas Uptake Properties

A study by Li et al. (2015) focused on the synthesis of a urea-functionalized metal–organic framework (MOF) using a linker related to the 5,5',5''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid. This MOF demonstrated potential in gas storage and purification applications, showcasing its capability in the area of gas uptake and purification (Li et al., 2015).

2. Structural Formation in Coordination Polymers

Tang et al. (2013) explored the fabrication of new metal phosphonates using tritopic trisphosphonic acid containing methyl groups and auxiliary ligands. Their research highlighted the structural diversity and potential applications of these materials in areas like gas adsorption (Tang et al., 2013).

3. Fluorescent Probe for Nitro-Aromatic Compounds

A study by Sun et al. (2020) showcased a metal-organic framework (MOF) constructed with a related acid. This MOF functioned as a fluorescent probe for nitro-aromatic compounds, indicating its potential use in chemical sensing and detection applications (Sun et al., 2020).

4. Luminescence Sensing of Metal Ions and Compounds

Research by Wang et al. (2016) involved synthesizing novel 3D lanthanide metal–organic frameworks based on a triazole-containing tricarboxylic acid ligand. These frameworks exhibited unique luminescence properties, suggesting their application in sensing metal ions and nitroaromatic compounds (Wang et al., 2016).

5. Supramolecular Assemblies for Gas Adsorption

Karmakar and Goldberg (2011) evaluated coordination polymers formed by combining this compound with metal ions. These polymers exhibited intricate three-dimensional structures, potentially useful in gas adsorption and other applications (Karmakar & Goldberg, 2011).

Future Directions

The future directions of “5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid” could involve its use in the synthesis of more MOF materials . As MOFs have potential applications in various fields like gas storage, separation, and catalysis, the study and usage of this compound could be of significant interest.

Properties

IUPAC Name

5-[2-[3,5-bis[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18O12/c37-31(38)25-10-22(11-26(16-25)32(39)40)4-1-19-7-20(2-5-23-12-27(33(41)42)17-28(13-23)34(43)44)9-21(8-19)3-6-24-14-29(35(45)46)18-30(15-24)36(47)48/h7-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVGQYZERGWQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C#CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173285-13-6
Record name 1173285-13-6
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